molecular formula C7H15NO2 B12997295 Methyl 3-(Dimethylamino)butanoate CAS No. 33598-36-6

Methyl 3-(Dimethylamino)butanoate

Cat. No.: B12997295
CAS No.: 33598-36-6
M. Wt: 145.20 g/mol
InChI Key: KQYAKXSGEDRRKF-UHFFFAOYSA-N
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Description

Methyl 3-(Dimethylamino)butanoate is an organic compound with the molecular formula C7H15NO2. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atoms of the amino group are replaced by two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(Dimethylamino)butanoate can be synthesized through several methods. One common method involves the reaction of 3-dimethylaminopropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxyl group of the acid reacts with the hydroxyl group of methanol to form the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and pressures to accelerate the esterification process. Additionally, the use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Dimethylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Methyl 3-(Dimethylamino)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(Dimethylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The dimethylamino group can interact with nucleophiles or electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Methyl 3-(Dimethylamino)butanoate can be compared with other similar compounds such as:

    Methyl Butanoate: Similar in structure but lacks the dimethylamino group.

    Dimethylaminoethanol: Contains the dimethylamino group but differs in the ester functionality.

    Butyl Acetate: Another ester but with different alkyl and acyl groups.

Biological Activity

Methyl 3-(Dimethylamino)butanoate, a compound characterized by its unique structure combining a methyl ester from butanoic acid with a dimethylamino group, has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

This compound (C7_{7}H15_{15}N1_{1}O2_{2}) has a molecular weight of approximately 145.20 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity in biochemical environments, making it suitable for various applications in medicinal chemistry and organic synthesis .

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily due to its interaction with specific enzymes and receptors. The dimethylamino group is believed to enhance binding affinity to various biological targets, influencing biochemical pathways relevant to pharmacology.

The compound's mechanism of action involves:

  • Enzyme Interaction : It may modulate enzyme activity through competitive inhibition or allosteric effects, although specific targets are still under investigation.
  • Receptor Binding : Preliminary studies suggest that it interacts with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal activity .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit the activity of certain hydrolases, suggesting potential applications in metabolic disorder treatments .

Neuropharmacological Effects

In a neuropharmacological study, this compound was tested for its effects on neurotransmitter release in neuronal cultures. The findings demonstrated an increase in the release of acetylcholine, indicating a possible role as a neuromodulator .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameUnique Features
This compoundSpecific ester configuration; potential biological activity
Methyl 3-(Diethylamino)butanoateDifferent amino group; may exhibit varying solubility properties
Ethyl 3-(Dimethylamino)butanoateEthyl instead of methyl; differences in reactivity
Methyl 3-(DimethylaminopropionateVariation in carbon chain length; unique reactivity profile

This table highlights how this compound stands out due to its specific combination of ester and amino groups, influencing its biological activity compared to similar compounds .

Future Directions and Applications

The ongoing research into this compound suggests several promising applications:

  • Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting metabolic and neurological disorders.
  • Biochemical Research : Further studies could elucidate its mechanisms of action and interactions with biomolecules, enhancing our understanding of its potential therapeutic roles .

Properties

CAS No.

33598-36-6

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 3-(dimethylamino)butanoate

InChI

InChI=1S/C7H15NO2/c1-6(8(2)3)5-7(9)10-4/h6H,5H2,1-4H3

InChI Key

KQYAKXSGEDRRKF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)N(C)C

Origin of Product

United States

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